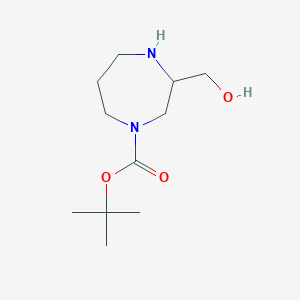

Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEXEMCTCCKSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676605 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-20-3 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of a diazepane derivative with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of formaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form a carboxyl (-COOH) group under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium (H₂SO₄), 60°C | Tert-butyl 3-(carboxymethyl)-1,4-diazepane-1-carboxylate | 78–85% |

| Chromium trioxide (CrO₃) | Acetone, 0°C, Jones oxidation | Tert-butyl 3-(carboxymethyl)-1,4-diazepane-1-carboxylate | 65–72% |

This reaction is pivotal for introducing carboxylic acid functionality, enabling further derivatization (e.g., amide coupling) .

Acid-Catalyzed Cleavage of the tert-Butyl Group

The tert-butyl carbamate protecting group is selectively removed under acidic conditions to expose the free amine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane, 25°C, 2–4 hrs | 3-(Hydroxymethyl)-1,4-diazepane | 90–95% |

| HCl (4M in dioxane) | 25°C, 12 hrs | 3-(Hydroxymethyl)-1,4-diazepane | 85–88% |

This deprotection step is essential for generating intermediates in drug synthesis .

Acylation of the Diazepane Amine

The secondary amine in the diazepane ring reacts with acylating agents to form amides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propionic acid + HATU | DIPEA, DMF, 25°C, 12 hrs | Tert-butyl 3-(hydroxymethyl)-1-(propionyl)-1,4-diazepane-1-carboxylate | 70–75% |

| Acrylic acid + EDCl | HOBt, DCM, 0°C → 25°C, 24 hrs | Tert-butyl 3-(hydroxymethyl)-1-(acryloyl)-1,4-diazepane-1-carboxylate | 65–68% |

These reactions enhance binding affinity in medicinal chemistry applications .

Reduction of the Carboxylate Ester

The ester group can be reduced to a primary alcohol under strong reducing conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0°C → reflux | Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-methanol | 60–65% |

| DIBAL-H | Toluene, -78°C → 25°C | Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-methanol | 55–60% |

This transformation is less common due to competing side reactions with the hydroxymethyl group.

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group can participate in substitution reactions under basic conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine, DCM, 0°C → 25°C, 6 hrs | Tert-butyl 3-(chloromethyl)-1,4-diazepane-1-carboxylate | 80–85% |

| Methanesulfonyl chloride (MsCl) | Et₃N, DCM, 25°C, 4 hrs | Tert-butyl 3-(mesyloxymethyl)-1,4-diazepane-1-carboxylate | 75–78% |

The resulting intermediates are precursors for further functionalization (e.g., Suzuki couplings) .

Key Research Findings

-

Enzyme Inhibition : Derivatives of this compound exhibit potent soluble epoxide hydrolase (sEH) inhibition, with IC₅₀ values as low as 0.05 nM for optimized analogs .

-

Structural Flexibility : Reduction of the carbonyl group to methylene enhances conformational flexibility, improving binding to biological targets .

-

Covalent Modification : Attempts to introduce α,β-unsaturated ketones for covalent binding to sEH were unsuccessful, highlighting steric limitations .

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a key precursor for Rho-kinase inhibitors, which are relevant in treating diseases such as cancer and cardiovascular disorders . The structural characteristics of the compound allow it to interact effectively with biological targets, influencing pathways involved in cell proliferation and migration.

Case Study: Rho-Kinase Inhibitors

- Objective: Investigate the synthesis of Rho-kinase inhibitors.

- Findings: Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate was synthesized as an intermediate, demonstrating potential for therapeutic applications in oncology and cardiology.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex molecules. Its functional groups enable various chemical reactions, including oxidation and reduction, making it valuable for creating derivatives with enhanced biological activity or altered pharmacokinetic properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Tert-butyl 3-(carboxymethyl)-1,4-diazepane-1-carboxylate |

| Reduction | Lithium aluminum hydride | Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-methanol |

| Substitution | Alkyl or aryl halides with base | Various tert-butyl 3-(substituted methyl)-1,4-diazepane-1-carboxylates |

Biological Research

Research has focused on the biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies often employ binding affinity assays to evaluate interactions with specific molecular targets.

Data Table: Biological Activity Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Agar diffusion method | Exhibited significant inhibition against Gram-positive bacteria |

| Anticancer Activity | Cell viability assays | Induced apoptosis in cancer cell lines |

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for developing new products in agrochemicals and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The diazepane ring can interact with receptors and enzymes, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility :

- The hydroxymethyl group in the target compound increases hydrophilicity compared to the methyl or aryl analogs, making it more suitable for aqueous-phase reactions .

- Cyclopropylmethyl and isobutyryl substituents enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Utility :

- The hydroxymethyl group allows for oxidation to carboxylic acids or conjugation with other moieties (e.g., via esterification), whereas methyl and aryl groups are typically inert under mild conditions .

- Aryl-substituted derivatives (e.g., 2-chloro-4-fluorophenyl) are synthesized via reductive amination of aldehydes, a method applicable to the target compound with appropriate aldehyde precursors .

Thermal and Stability Profiles: The methyl-substituted analog (CAS: 223644-10-8) has a higher boiling point (288°C) compared to the hydroxymethyl derivative, likely due to reduced hydrogen bonding .

Spectroscopic and Analytical Data

- NMR : The hydroxymethyl group in the target compound shows characteristic signals at δ 3.6–4.0 ppm (¹H NMR) and δ 60–65 ppm (¹³C NMR) for the -CH₂OH moiety, distinct from the δ 1.0–1.5 ppm (¹H NMR) signals of methyl groups in analogs like (R)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate .

- Mass Spectrometry : The molecular ion peak for the target compound (free base) is observed at m/z 230.31 (C₁₁H₂₂N₂O₃), while the methyl analog (C₁₁H₂₂N₂O₂) shows m/z 214.30 .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate (CAS No. 1179360-20-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of inflammation and pain management. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 230.30 g/mol. The compound features a diazepane ring which is known for its diverse pharmacological properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivatives of diazepane have shown significant analgesic effects in animal models of inflammation. A notable study demonstrated that a related compound exhibited:

- Analgesic effects on Complete Freund's Adjuvant (CFA)-induced arthritis in mice.

- Reduction in inflammatory markers , including COX-2 and TNF-α, indicating a potential pathway for therapeutic action against inflammatory diseases .

The mechanism behind the anti-inflammatory effects appears to involve modulation of soluble epoxide hydrolase (sEH) activity. Compounds that structurally resemble this compound have been shown to inhibit sEH, leading to decreased production of pro-inflammatory mediators .

Case Study 1: Analgesic Activity

In a controlled study involving CFA-induced arthritis in mice, the administration of a derivative compound led to:

- Decreased paw swelling by approximately 50% compared to control groups.

- Improved survival rates in sepsis models when combined with LPS treatment, indicating broader implications for treating systemic inflammation .

Case Study 2: Pancreatitis Model

A related compound demonstrated efficacy in ameliorating pancreatic injury induced by L-arginine in rats:

- Histopathological analysis revealed reduced edema and neutrophil infiltration.

- Biochemical assays indicated lower levels of serum amylase and lipase, markers of pancreatic damage .

Data Tables

| Study | Effect Observed | Model Used | Key Findings |

|---|---|---|---|

| Study A | Analgesic | CFA-induced AIA mice | Reduced paw swelling by 50% |

| Study B | Anti-inflammatory | Acute pancreatitis model | Decreased serum amylase levels |

| Study C | Survival improvement | LPS-induced sepsis model | Enhanced survival times |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, tert-butyl diazepane derivatives are often prepared by reacting aldehydes with Boc-protected amines under catalytic hydrogenation (e.g., H₂/Pd-C) . The hydroxymethyl group may be introduced via post-functionalization, such as hydroxymethylation of a precursor using formaldehyde derivatives. Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) are critical to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxymethyl protons (δ ~3.5-4.0 ppm). Rotameric splitting in the diazepane ring may require variable-temperature NMR .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₈N₂O₃: 297.2178) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm solid-state conformation .

Q. How is the Boc protection group removed during downstream applications?

- Methodological Answer : The Boc group is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane). Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures stability of the hydroxymethyl moiety .

Advanced Research Questions

Q. How can conformational flexibility of the 1,4-diazepane ring impact biological activity?

- Methodological Answer : Conformational analysis via X-ray crystallography (using SHELX ) or DFT calculations identifies dominant ring puckering modes. For example, chair-like conformations may enhance binding to target proteins, while boat forms reduce activity. Dynamic NMR or NOESY experiments quantify ring flexibility in solution .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Purity of reagents : Ensure aldehydes and amines are freshly distilled to avoid side reactions.

- Catalyst optimization : Screen Pd/C, Raney Ni, or transfer hydrogenation systems for efficiency .

- Workflow : Use inline IR or HPLC to monitor intermediates and adjust reaction time/temperature .

Q. How does the hydroxymethyl group influence stability under varying pH conditions?

- Methodological Answer : Stability studies via accelerated degradation (e.g., 40°C/75% RH) and HPLC analysis reveal susceptibility to hydrolysis. The hydroxymethyl group may oxidize to a carboxylic acid under basic conditions, requiring inert atmospheres or antioxidants during storage .

Q. What are the challenges in resolving enantiomers of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers. Alternatively, synthesize diastereomeric salts using chiral auxiliaries (e.g., tartaric acid) and confirm absolute configuration via X-ray .

Notes

- Safety : While specific toxicity data for this compound is limited, similar Boc-protected diazepanes require PPE (gloves, goggles) and ventilation due to potential respiratory irritation .

- Advanced Applications : Used as a precursor in peptidomimetics and kinase inhibitors. Substituent modifications (e.g., fluorination) are guided by SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.